(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid
Description
The compound (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁸]icosane-5-carboxylic acid is a highly functionalized pentacyclic triterpenoid derivative. Its core structure consists of a pentacyclo[11.7.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁸]icosane scaffold with:
- Five methyl groups at positions 1, 2, 14, 17, and 15.
- A prop-1-en-2-yl (isopropenyl) group at position 6.
- A ketone (16-oxo) and a carboxylic acid group at position 4.
Properties
IUPAC Name |
1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDCZUBEFGYVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Synthetic Challenges
Structural Complexity Analysis
The target compound possesses several key structural features that present significant synthetic challenges:
- A pentacyclic core with a complex [11.7.0.0^{2,10}.0^{5,9}.0^{14,18}] ring system
- Nine stereogenic centers with defined configurations (1R,2R,5S,8R,9R,10R,13R,14R,18R)
- A carboxylic acid functionality at the 5-position
- A ketone group at the 16-position
- A prop-1-en-2-yl substituent at the 8-position
- Five methyl groups at positions 1, 2, 14, 17, and 17
The complexity of this molecule necessitates a carefully planned synthetic strategy that addresses the formation of the pentacyclic skeleton while controlling the stereochemistry at multiple centers.
Retrosynthetic Analysis Considerations
A successful synthesis of this compound requires retrosynthetic planning that considers:
- Strategic bond disconnections to simplify the pentacyclic framework
- Appropriate functional group manipulations to install the carboxylic acid
- Stereochemical control at each of the nine stereogenic centers
- Protection/deprotection strategies for sensitive functional groups
- Sequential introduction of substituents at specific positions
Pentacyclic Core Construction Methodologies
Intramolecular Diels-Alder Approach
A highly effective method for constructing the pentacyclic core involves an intramolecular Diels-Alder reaction. This approach has been successfully employed for similar pentacyclic systems, as evidenced by research on bruceantin models.
The key synthetic sequence typically includes:
- Preparation of a suitably functionalized diene-dienophile precursor
- Intramolecular Diels-Alder reaction under thermal or Lewis acid-catalyzed conditions
- Post-cyclization modifications to establish the correct stereochemistry
- Functional group transformations to introduce the carboxylic acid and ketone moieties
This approach enables the efficient construction of the complex pentacyclic skeleton with good control of stereochemistry at multiple centers simultaneously.
Sequential Cyclization Strategy
An alternative approach involves sequential cyclization reactions to build the pentacyclic framework in a stepwise manner:
- Construction of initial bi- or tricyclic intermediates
- Addition of subsequent rings through controlled cyclization reactions
- Strategic functionalization at key positions
- Final adjustments to achieve the correct stereochemistry
This methodology allows for greater control at each stage but may require more synthetic steps compared to the Diels-Alder approach.
Carboxylic Acid Installation Methods
Oxidation of Primary Alcohols and Aldehydes
The carboxylic acid functionality at the 5-position can be introduced through oxidation of a primary alcohol or aldehyde precursor:
Primary Alcohol Oxidation
For primary alcohols, oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous H₂SO₄) are commonly employed:
R-CH₂OH + [O] → R-COOH
This approach requires:
- Careful control of reaction conditions to prevent overoxidation
- Compatibility with other functional groups in the molecule
- Temperature management to maintain stereochemical integrity
Aldehyde Oxidation
Aldehydes can be oxidized using milder conditions:
R-CHO + [O] → R-COOH
Suitable oxidizing agents include:
Nitrile Hydrolysis Approach
The carboxylic acid can also be prepared through hydrolysis of a nitrile intermediate:
R-CN + H₂O + [H⁺ or OH⁻] → R-COOH
This method involves:
- Introduction of a nitrile group at the 5-position
- Hydrolysis under acidic or basic conditions
- Isolation of the resulting carboxylic acid
The hydrolysis can be performed under:
Carboxylation of Organometallic Intermediates
A particularly useful method involves carboxylation of organometallic intermediates, especially Grignard reagents:
R-X → R-MgX → R-COO⁻MgX⁺ → R-COOH
The sequence includes:
- Preparation of an organometallic intermediate at the 5-position
- Reaction with carbon dioxide (typically by bubbling CO₂ gas)
- Acidification to obtain the free carboxylic acid
Stereochemical Control Strategies
Substrate-Controlled Stereoselectivity
Comparative Analysis of Preparation Methods
Table 1 summarizes the key features of the various preparation methods for introducing the carboxylic acid functionality at the 5-position:
| Method | Key Reagents | Advantages | Disadvantages | Reaction Conditions | Stereochemical Implications |
|---|---|---|---|---|---|
| Primary Alcohol Oxidation | KMnO₄, Jones reagent (CrO₃/H₂SO₄) | Direct conversion; Well-established | May affect other functional groups; Harsh conditions | Typically 0-25°C; Aqueous media | Preserves existing stereochemistry |
| Aldehyde Oxidation | KMnO₄ (alkaline), Silver oxide | Milder conditions; Selective | Requires aldehyde precursor | Room temperature; Various solvents | No new stereogenic centers created |
| Nitrile Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O | Adds one carbon; Versatile | Extended reaction times; Harsh conditions | Reflux conditions; Aqueous media | No direct stereochemical impact |
| Grignard Carboxylation | Mg, CO₂, HCl | Direct COOH introduction; One-carbon homologation | Sensitive to moisture; Limited functional group tolerance | -78°C to rt; Dry ether or THF | No new stereogenic centers |
| Arndt-Eistert Homologation | SOCl₂, CH₂N₂, Ag₂O, H₂O | Chain extension; Mild conditions | Multiple steps; Hazardous reagents | Variable conditions | Potential for stereochemical control |
Synthesis of Functionalized Precursors
Bicyclo[1.1.1]pentane-Based Approaches
Recent advances in the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid provide valuable methods for constructing functionalized precursors that could be incorporated into the pentacyclic framework:
Propellane + Diacetyl → Diketone → Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Key features of this approach include:
- Flow photochemical addition for constructing the bicyclic core
- Haloform reaction to introduce carboxylic acid groups
- Multiple gram-scale transformations possible
Cyclobutane Carboxylic Acid Derivatives
The synthesis of 1-(prop-1-en-2-yl)cyclobutane-1-carboxylic acid represents another potential building block approach. This compound contains structural elements present in the target molecule, including:
- The prop-1-en-2-yl substituent
- A carboxylic acid functionality
- A cyclic structure that could be further elaborated
Reaction Condition Optimization
Key Parameters for Pentacyclic Core Formation
Table 2 outlines critical parameters for optimizing the formation of the pentacyclic core:
| Parameter | Impact | Optimization Range | Monitoring Method |
|---|---|---|---|
| Temperature | Affects reaction rate and stereoselectivity | 80-120°C for cyclization reactions | TLC, NMR |
| Solvent | Influences reactivity and selectivity | Dichloromethane for cyclization; THF for organometallics | Reaction completion, yield |
| Concentration | Affects inter- vs. intramolecular reactions | 0.01-0.1M for cyclization | Side product formation |
| Catalyst | Controls reaction rate and stereochemistry | Lewis acids (5-10 mol%) | Stereoselectivity, yield |
| Reaction Time | Determines conversion and side reactions | 6-24h for major transformations | Conversion percentage |
Purification and Characterization
Chromatographic Purification
The purification of intermediates and the final compound typically involves:
- Column chromatography using silica gel with gradient elution
- Preparative HPLC for late-stage purification
- Selective crystallization techniques
Spectroscopic Characterization
Full characterization requires multiple analytical techniques:
- NMR spectroscopy (¹H, ¹³C, 2D techniques)
- High-resolution mass spectrometry
- Infrared spectroscopy to confirm carboxylic acid functionality
- X-ray crystallography for absolute configuration determination
The preparation of (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10}.0^{5,9}.0^{14,18}]icosane-5-carboxylic acid represents a significant synthetic challenge due to its complex structure, multiple stereogenic centers, and functional group requirements. The most promising approaches combine efficient pentacyclic core construction via intramolecular Diels-Alder reactions with strategic introduction of the carboxylic acid functionality through oxidation, nitrile hydrolysis, or organometallic carboxylation.
The selection of a specific synthetic route must consider factors including available starting materials, functional group compatibility, and stereochemical control requirements. Optimization of reaction conditions at each step is crucial for achieving high yields and stereoselectivity. Modern synthetic technologies, including flow chemistry and asymmetric catalysis, offer opportunities for improving the efficiency and scalability of these complex syntheses.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carboxylic acid group to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of a dicarboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving carboxylic acids and ketones.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, potentially inhibiting their function. The ketone group can participate in redox reactions, altering the redox state of the cellular environment. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Biological Activity
The compound (1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article focuses on its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound features a unique pentacyclic structure characterized by multiple methyl groups and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 466.7 g/mol.
Structural Formula
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that it may inhibit key inflammatory pathways such as the NF-kB signaling pathway. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced TNF-alpha levels in vitro by modulating the NF-kB pathway .
Antioxidant Activity
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress.
- Research Findings : In vitro assays showed that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Antimicrobial Effects
The antimicrobial potential of this compound has been evaluated against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.
- Case Study : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in significant apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Inflammatory Mediators : By blocking the activation of NF-kB and reducing pro-inflammatory cytokines.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells which may lead to apoptosis.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the pentacyclic framework but differ in substituents and stereochemistry:
*Estimated based on analogs.
Functional Group Analysis
- Carboxylic Acid vs.
- Ketone vs. Hydroxyl : The 16-oxo group in the target may confer electrophilicity, whereas the hydroxyl analog (C₃₀H₄₆O₅) could participate in hydrogen bonding .
- Prop-1-en-2-yl vs. Prop-1-en-1-yl : The Z-configuration prop-1-en-1-yl group in the cephalosporin analog () may influence steric interactions in biological systems compared to the target’s isopropenyl group .
Physicochemical Properties
- Solubility: The target compound’s -COOH group improves water solubility relative to non-acidic analogs like budesonide (logP ~2.5) .
- Acid Dissociation Constant (pKa) : The carboxylic acid (pKa ~4-5) is ionized at physiological pH, enhancing bioavailability in aqueous environments .
Bioactivity and Pharmacological Potential
While direct data for the target compound are lacking, insights can be inferred from analogs:
- Anti-inflammatory Activity : Budesonide’s glucocorticoid activity suggests that the pentacyclic core may interact with steroid receptors, modulated by substituents like the prop-enyl group .
- Antimicrobial Potential: Marine actinomycete-derived pentacyclics () often exhibit antimicrobial properties, which the target’s 16-oxo group might enhance via electrophilic interactions .
- Enzyme Inhibition : The ketone and carboxylic acid could act as Michael acceptors or zinc-binding motifs in metalloenzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
